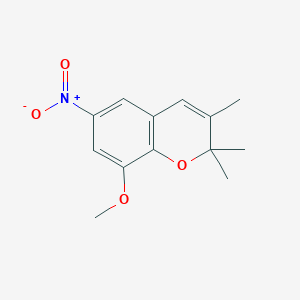

8-Methoxy-2,2,3-trimethyl-6-nitro-2H-1-benzopyran

Description

8-Methoxy-2,2,3-trimethyl-6-nitro-2H-1-benzopyran is a spiropyran-based photochromic dye. This compound is known for its ability to undergo reversible transformations when exposed to light, making it a valuable material in various scientific and industrial applications .

Properties

CAS No. |

62399-34-2 |

|---|---|

Molecular Formula |

C13H15NO4 |

Molecular Weight |

249.26 g/mol |

IUPAC Name |

8-methoxy-2,2,3-trimethyl-6-nitrochromene |

InChI |

InChI=1S/C13H15NO4/c1-8-5-9-6-10(14(15)16)7-11(17-4)12(9)18-13(8,2)3/h5-7H,1-4H3 |

InChI Key |

VSKPMIZSRBCJEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=CC(=C2)[N+](=O)[O-])OC)OC1(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2,2,3-trimethyl-6-nitro-2H-1-benzopyran typically involves the reaction of 8-methoxy-2H-1-benzopyran with nitro and methyl groups under controlled conditions. The process often includes steps such as nitration, methylation, and cyclization to form the desired spiropyran structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. Techniques such as coacervation and in situ polymerization are employed to produce photochromic microcapsules containing the compound, which can then be applied to various substrates .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2,2,3-trimethyl-6-nitro-2H-1-benzopyran undergoes several types of chemical reactions, including:

Photoisomerization: This reaction involves the transformation of the spiropyran form to the merocyanine form upon exposure to UV light.

Thermal Reset: The merocyanine form can revert to the spiropyran form upon heating.

Common Reagents and Conditions

UV Light: Used to induce photoisomerization.

Heat: Applied to revert the compound to its original form.

Green Light: Can also be used to reset the compound to its initial state.

Major Products Formed

Merocyanine: Formed from the photoisomerization of the spiropyran structure.

Spiropyran: Reformed from the merocyanine structure upon heating or exposure to green light.

Scientific Research Applications

8-Methoxy-2,2,3-trimethyl-6-nitro-2H-1-benzopyran has a wide range of applications in scientific research:

Switching Devices: Used in optical switching devices due to its reversible photochromic properties.

Signal Transducer Receptors: Employed in sensors and signal transduction systems.

Optical Imaging Processes: Utilized in various imaging techniques for its ability to change color under different light conditions.

Mechanism of Action

The mechanism of action of 8-Methoxy-2,2,3-trimethyl-6-nitro-2H-1-benzopyran involves the reversible transformation between its spiropyran and merocyanine forms. This transformation is driven by the absorption of UV light, which induces a structural change in the molecule. The merocyanine form can revert to the spiropyran form through thermal annealing or exposure to green light . The molecular targets and pathways involved in this process include the dipole moment changes in the surface normal direction .

Comparison with Similar Compounds

Similar Compounds

1’,3’-Dihydro-8-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Another spiropyran-based photochromic dye with similar properties.

6-Nitro-8-methoxy BIPS: A compound with similar photochromic behavior.

Uniqueness

8-Methoxy-2,2,3-trimethyl-6-nitro-2H-1-benzopyran is unique due to its high quantum yield and enhanced photochromic properties, which are attributed to the presence of the nitro group. This makes it particularly effective in applications requiring high sensitivity and rapid response to light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.